molecular formula C21H24ClN3 B11945505 N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine CAS No. 853310-79-9

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine

Cat. No.: B11945505
CAS No.: 853310-79-9
M. Wt: 353.9 g/mol
InChI Key: ZPLFKFRELDMWJN-UHFFFAOYSA-N
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Description

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 6th position and a phenyl group at the 2nd position of the quinoline ring. The compound also contains a diethylethane-1,2-diamine moiety, which is attached to the quinoline ring at the 4th position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions, where the aniline derivative reacts with aldehydes or ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination is typically achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group is introduced using Friedel-Crafts alkylation.

    Attachment of the Diethylethane-1,2-diamine Moiety: The final step involves the reaction of the quinoline derivative with diethylethane-1,2-diamine under controlled conditions. This step may require the use of coupling agents or catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, leading to various biological effects.

    Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects may involve the disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-phenylquinolin-4-yl acetate
  • (6-Chloro-2-phenylquinolin-4-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
  • (6-Chloro-2-phenylquinolin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone

Uniqueness

N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine is unique due to its specific combination of functional groups and structural features. The presence of the diethylethane-1,2-diamine moiety distinguishes it from other quinoline derivatives, imparting unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

853310-79-9

Molecular Formula

C21H24ClN3

Molecular Weight

353.9 g/mol

IUPAC Name

N-(6-chloro-2-phenylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C21H24ClN3/c1-3-25(4-2)13-12-23-21-15-20(16-8-6-5-7-9-16)24-19-11-10-17(22)14-18(19)21/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,24)

InChI Key

ZPLFKFRELDMWJN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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